molecular formula C7H8N4 B15246297 4-(Aminomethyl)-2-methylpyrimidine-5-carbonitrile

4-(Aminomethyl)-2-methylpyrimidine-5-carbonitrile

Cat. No.: B15246297
M. Wt: 148.17 g/mol
InChI Key: QLJLXHLRMSBUPB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methylpyrimidine-5-carbonitrile is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an aminomethyl group at the 4-position, a methyl group at the 2-position, and a carbonitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-methylpyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-methylpyrimidine-5-carbonitrile with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonitrile group can be reduced to yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-methylpyrimidine-5-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Used as an antifibrinolytic agent.

    4-(Aminomethyl)indole: Utilized in the synthesis of dopamine receptor antagonists.

    4-Aminocoumarin derivatives: Known for their applications in organic synthesis and medicinal chemistry.

Uniqueness

4-(Aminomethyl)-2-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of aminomethyl, methyl, and carbonitrile groups makes it a versatile intermediate for the synthesis of various derivatives with potential therapeutic applications.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

4-(aminomethyl)-2-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H8N4/c1-5-10-4-6(2-8)7(3-9)11-5/h4H,3,9H2,1H3

InChI Key

QLJLXHLRMSBUPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)CN)C#N

Origin of Product

United States

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